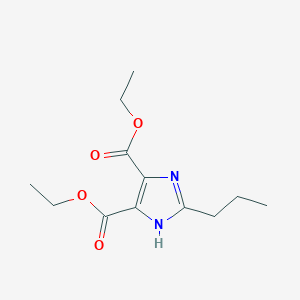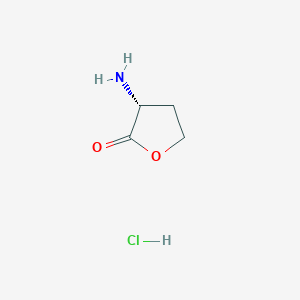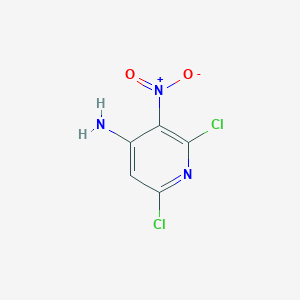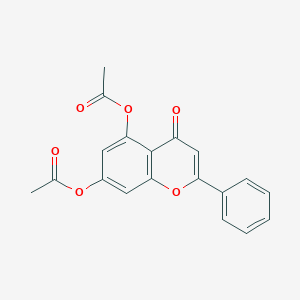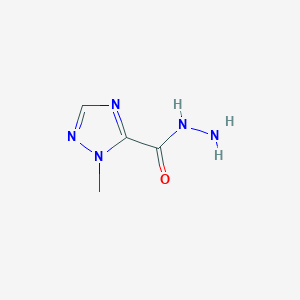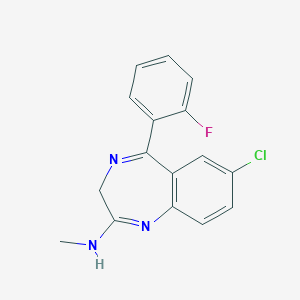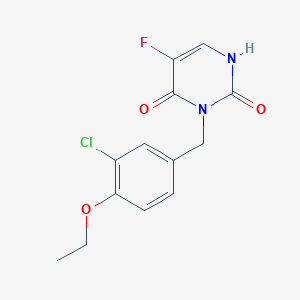
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound, also known as CECF, is a fluorinated uracil derivative that has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition can lead to the interruption of cell proliferation and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- has been found to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the activity of thymidylate synthase, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- in lab experiments is its potential as a therapeutic agent. Its antitumor, antiviral, and antibacterial activities make it a promising candidate for drug development. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research include further investigation of its mechanism of action, exploration of its potential as a combination therapy, determination of its toxicity and safety profile, and clinical trials to evaluate its efficacy as a therapeutic agent.
Métodos De Síntesis
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- can be synthesized using different methods. One of the most common methods is the reaction of 3-(3-chloro-4-ethoxybenzyl)-5-fluorouracil with potassium carbonate in dimethylformamide. This method has been reported to yield high purity and good yield of the desired compound.
Aplicaciones Científicas De Investigación
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- has been studied for its potential applications in the pharmaceutical industry. It has been reported to have antitumor, antiviral, and antibacterial activities. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against herpes simplex virus and influenza virus.
Propiedades
Número CAS |
102613-21-8 |
|---|---|
Nombre del producto |
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- |
Fórmula molecular |
C13H12ClFN2O3 |
Peso molecular |
298.7 g/mol |
Nombre IUPAC |
3-[(3-chloro-4-ethoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12ClFN2O3/c1-2-20-11-4-3-8(5-9(11)14)7-17-12(18)10(15)6-16-13(17)19/h3-6H,2,7H2,1H3,(H,16,19) |
Clave InChI |
CMRUJPPNOZNWTJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Otros números CAS |
102613-21-8 |
Sinónimos |
3-[(3-chloro-4-ethoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



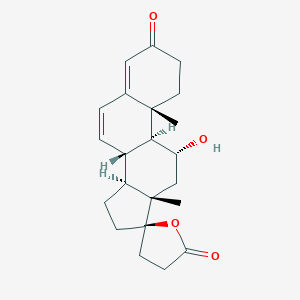

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
